molecular formula C10H11NO2 B045369 Allyl anthranilate CAS No. 7493-63-2

Allyl anthranilate

Cat. No. B045369
CAS RN: 7493-63-2
M. Wt: 177.2 g/mol
InChI Key: UCANFCXAKYMFGA-UHFFFAOYSA-N
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Description

Allyl anthranilate is a clear golden liquid . It is also known by other names such as Anthranilic acid, allyl ester; 2-Propenyl 2-aminobenzoate; 2-Propen-1-yl anthranilate .


Molecular Structure Analysis

The molecular formula of Allyl anthranilate is C10H11NO2 . Its molecular weight is 177.20 g/mol . The structure of Allyl anthranilate can be represented by the InChI string: InChI=1S/C10H11NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6H,1,7,11H2 .


Chemical Reactions Analysis

Anthranilate, a component of Allyl anthranilate, is an important intermediate for the synthesis of tryptophan and the Pseudomonas quinolone signal (PQS), as well as metabolized by the anthranilate dioxygenase complex . Anthranilate phosphoribosyltransferase catalyses the second reaction in the biosynthesis of tryptophan from chorismate in microorganisms and plants .


Physical And Chemical Properties Analysis

Allyl anthranilate is a clear golden liquid . It is insoluble in water . Its molecular weight is 177.20 g/mol .

Scientific Research Applications

Antimicrobial and Antiviral Activities

Neuroprotection and Diabetes Management

Complex Synthesis and Cytotoxic Effects

Mechanism of Action

Target of Action

Allyl anthranilate primarily targets the anthranilate phosphoribosyltransferase (AnPRT) enzyme . This enzyme catalyzes the second reaction in the biosynthesis of tryptophan from chorismate in microorganisms and plants . The enzyme is homodimeric with the active site located in the hinge region between two domains .

Mode of Action

The mode of action of allyl anthranilate involves its interaction with the AnPRT enzyme. The substrate 5-phospho-D-ribose 1-diphosphate (PRPP) binds to the C-terminal domain and coordinates to Mg2+, in a site completed by two flexible loops . The binding of the second substrate, anthranilate, is more complex, featuring multiple binding sites along an anthranilate channel . This multi-modal binding is consistent with the substrate inhibition observed at high concentrations of anthranilate .

Biochemical Pathways

Allyl anthranilate affects the tryptophan biosynthesis pathway . Anthranilate phosphoribosyltransferase (AnPRT) catalyzes the second committed step in tryptophan biosynthesis, in which a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) . This pathway operates in plants and microorganisms .

Pharmacokinetics

It’s known that the compound has a molecular weight of 17720 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of allyl anthranilate’s action is the formation of N-(5-phosphoribosyl)-anthranilate (PRA), an intermediate in the tryptophan biosynthesis pathway . This pathway is essential for the production of tryptophan, an amino acid that can be further metabolized into serotonin, melatonin, or various auxins .

Action Environment

The action of allyl anthranilate, like many other compounds, can be influenced by various environmental factors. It’s worth noting that the compound has a boiling point of 105 °C/2 mmHg and a density of 1.118 g/mL at 25 °C , which might be relevant in certain environmental conditions.

Safety and Hazards

Allyl anthranilate is toxic and a fire hazard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

prop-2-enyl 2-aminobenzoate
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InChI

InChI=1S/C10H11NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6H,1,7,11H2
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InChI Key

UCANFCXAKYMFGA-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1N
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Molecular Formula

C10H11NO2
Record name ALLYL ANTHRANILATE
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DSSTOX Substance ID

DTXSID3024441
Record name Allyl anthranilate
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Molecular Weight

177.20 g/mol
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Physical Description

Allyl anthranilate is a clear golden liquid. (NTP, 1992), Colourless to pale yellow liquid with a sharp heavy grape-like sweet odour and a green topnote
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Boiling Point

105.00 °C. @ 2.00 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1mg/ml) (NTP, 1992), Almost insoluble in water, soluble in essential oils, poorly soluble in propylene glycol
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Density

1.12
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Product Name

Allyl anthranilate

CAS RN

7493-63-2
Record name ALLYL ANTHRANILATE
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Synthesis routes and methods

Procedure details

The above nitro compound was reduced by the method described in example 1, for the reduction of allyl 3-allyloxy-4-nitrobenzoate, except using an aqueous solution of ammonia in place of sodium bicarbonate in the work-up, to give allyl 2-aminobenzoate.
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allyl 3-allyloxy-4-nitrobenzoate
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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